
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C19H17N5O5 and its molecular weight is 395.375. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound featuring a chromene backbone and functional groups that suggest potential biological activity. This article reviews the biological activities associated with this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
Key Structural Features:
- Chromene core : Known for various biological activities.
- Oxadiazole moiety : Associated with diverse pharmacological effects.
- Pyrazole ring : Implicated in anti-inflammatory and anticancer activities.
1. Anticancer Properties
Research indicates that compounds containing oxadiazole and pyrazole moieties exhibit significant anticancer activity. For instance, derivatives of 1,2,4-oxadiazole have shown effectiveness against various cancer cell lines, including human colon adenocarcinoma and lung carcinoma. The mechanism often involves the inhibition of key enzymes or pathways related to cancer cell proliferation.
Compound | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
Oxadiazole derivative A | HT-29 (colon) | 23.30 ± 0.35 | |
Pyrazole derivative B | A549 (lung) | <10 |
2. Anti-inflammatory Activity
The compound's potential as a COX-II inhibitor has been highlighted in several studies. COX-II is an enzyme involved in the inflammatory process, and its inhibition can lead to reduced inflammation and pain. The structure-function relationship suggests that modifications to the pyrazole or oxadiazole rings can enhance anti-inflammatory efficacy.
Compound | COX-II IC50 (µM) | Selectivity Ratio | Reference |
---|---|---|---|
Compound PYZ3 | 0.011 | 38x Rofecoxib | |
Compound PYZ4 | 0.200 | 5x Celecoxib |
3. Antimicrobial Activity
The antimicrobial potential of similar compounds has been documented, indicating that the presence of the oxadiazole ring may enhance activity against bacterial strains. Studies on related compounds have shown promising results against both Gram-positive and Gram-negative bacteria.
The biological activity of N-(3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or inflammation.
- Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways that affect cellular proliferation and survival.
- Oxidative Stress Induction : Some derivatives have been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
Several studies have focused on derivatives similar to the target compound:
Study 1: Anticancer Efficacy
A study evaluated a series of oxadiazole derivatives for anticancer activity against various cell lines. The most potent compound exhibited an IC50 value significantly lower than traditional chemotherapeutics, suggesting a promising alternative for cancer treatment .
Study 2: COX-II Inhibition
Another investigation demonstrated that specific modifications to the pyrazole structure led to enhanced selectivity for COX-II over COX-I, indicating potential for reduced side effects compared to conventional NSAIDs .
特性
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-8-methoxy-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O5/c1-3-24-10-12(8-21-24)17-22-15(29-23-17)9-20-18(25)13-7-11-5-4-6-14(27-2)16(11)28-19(13)26/h4-8,10H,3,9H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSSEBNSVCVYOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。